molecular formula C5H8BrCl2N3 B11775929 5-Bromo-2-hydrazinylpyridine dihydrochloride

5-Bromo-2-hydrazinylpyridine dihydrochloride

Cat. No.: B11775929
M. Wt: 260.94 g/mol
InChI Key: WKSSIVGTHUQRCW-UHFFFAOYSA-N
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Description

5-Bromo-2-hydrazinylpyridine dihydrochloride is a chemical compound with the molecular formula C5H8BrCl2N3. It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5-position and a hydrazinyl group at the 2-position. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-hydrazinylpyridine dihydrochloride typically involves the bromination of 2-hydrazinylpyridine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position. The reaction mixture is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through crystallization or other suitable methods to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-hydrazinylpyridine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Bromo-2-hydrazinylpyridine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-hydrazinylpyridine dihydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-hydrazinylpyridine dihydrochloride is unique due to the presence of both a bromine atom and a hydrazinyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C5H8BrCl2N3

Molecular Weight

260.94 g/mol

IUPAC Name

(5-bromopyridin-2-yl)hydrazine;dihydrochloride

InChI

InChI=1S/C5H6BrN3.2ClH/c6-4-1-2-5(9-7)8-3-4;;/h1-3H,7H2,(H,8,9);2*1H

InChI Key

WKSSIVGTHUQRCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)NN.Cl.Cl

Origin of Product

United States

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